molecular formula C7H2Cl3N B1297859 2,4,6-Trichlorobenzonitrile CAS No. 6575-05-9

2,4,6-Trichlorobenzonitrile

Cat. No.: B1297859
CAS No.: 6575-05-9
M. Wt: 206.5 g/mol
InChI Key: PGODHCIOIPODFE-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzonitrile is an organic compound with the molecular formula C₇H₂Cl₃N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 4, and 6. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 1,3,5-trichlorobenzene followed by a reaction with zinc cyanide in the presence of a palladium catalyst. The reaction conditions typically include heating the mixture to 85°C in an anhydrous solvent like N,N-dimethylformamide .

Industrial Production Methods: Industrial production of this compound often involves the Sandmeyer reaction, where 2,4,6-trichloroaniline is diazotized and then reacted with copper(I) cyanide. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trichlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can inhibit or modify the activity of specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 3,5-Dichlorobenzonitrile
  • 2,4,5-Trichlorobenzonitrile

Comparison: 2,4,6-Trichlorobenzonitrile is unique due to the symmetrical placement of chlorine atoms, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits higher stability and distinct reactivity patterns, making it valuable in specific applications .

Properties

IUPAC Name

2,4,6-trichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODHCIOIPODFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334873
Record name 2,4,6-Trichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-05-9
Record name 2,4,6-Trichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzonitrile
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Synthesis routes and methods

Procedure details

Add 1-iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol), zinc cyanide (345 mg, 2.94 mmol) and tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol) to anhydrous DMF (30 mL). Heat to 85° C. overnight. Cool to room temperature, dilute with toluene, wash with 2 N ammonium hydroxide (3×) and saturated aqueous sodium chloride and concentrate. Purify by silica gel chromatography, eluting with hexanes/dichloromethane to give 2,4,6-trichlorobenzonitrile (850 mg, 84%): 1H NMR (400 MHz, CDCl3) δ 7.76 (s, 1H), 7.65 (s, 1H).
Quantity
1500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
282 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2,4,6-Trichlorobenzonitrile and are there any unique structural features?

A1: this compound exhibits a typical aromatic structure with a nitrile group (-C≡N) attached to the benzene ring. Additionally, three chlorine atoms are substituted at positions 2, 4, and 6 of the benzene ring. While the molecular structure itself is not unusual, research has revealed intriguing intermolecular interactions. Studies employing X-ray crystallography demonstrate that this compound molecules arrange themselves in two-dimensional layers within the crystal lattice [, ]. These layers are stabilized by close contacts between chlorine atoms and the nitrile groups of neighboring molecules. Specifically, pairs of molecules are held together by Cl⋯CN interactions with distances of approximately 3.245 Å []. This arrangement highlights the significant role of halogen bonding in the solid-state structure of this compound.

Q2: What spectroscopic techniques have been used to characterize this compound and what key information do they provide?

A2: Researchers have utilized Nuclear Quadrupole Resonance (NQR) spectroscopy and X-ray crystallography to extensively study this compound [, , ]. NQR analysis provided valuable insights into the electronic environment surrounding the nitrogen and chlorine atoms within the molecule. The study successfully identified one 14N resonance line and three distinct 35Cl resonance lines []. These findings are indicative of the different electronic environments experienced by the chlorine atoms due to their positions relative to the nitrile group and each other within the molecule. Furthermore, by examining the Zeeman effect on single crystals, researchers were able to determine the quadrupole coupling constants (e2Qq) and asymmetry parameters (η) for both nitrogen and chlorine nuclei [].

Q3: Is there any information available regarding the infrared and Raman spectra of this compound?

A3: While specific details are not provided in the provided abstracts, research on the infrared and Raman spectra of this compound does exist []. These spectroscopic techniques offer complementary information about the vibrational modes present within the molecule. Analysis of these spectra could provide insights into various structural features, including the nature of the C≡N bond, the C-Cl bonds, and the aromatic ring vibrations.

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